molecular formula C20H14O3 B1208864 Bpde-III CAS No. 66212-61-1

Bpde-III

Cat. No. B1208864
CAS RN: 66212-61-1
M. Wt: 302.3 g/mol
InChI Key: VAHKPYXMVVSHGS-JWQSRSOLSA-N
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Description

Bpde-III, also known as Benzo[a]pyrene diol epoxide, is a highly mutagenic DNA adducting carcinogen . It is known to form an adduct at the guanines in a number of RAS gene sites . It is also known to cause damage to genomic DNA and proteins .


Synthesis Analysis

The activated forms of the environmental pollutant benzo[a]pyrene (B[a]P), such as Bpde-III, are known to cause damage to genomic DNA and proteins . B[a]P can form diol epoxides through stereospecific oxygenation by microsomal enzymes .


Molecular Structure Analysis

Bpde-III binds to guanine at the N2 position and forms a DNA adduct with multiple alignments within the helix . Molecular modelling techniques have been utilized to determine the sequence influenced differences between Bpde-III-adducted RAS gene sequences as well as the local distortion caused by the adducts .


Chemical Reactions Analysis

Bpde-III is known to form an adduct at the guanines in a number of RAS gene sites . It is also known to cause damage to genomic DNA and proteins .

Scientific Research Applications

  • Genotoxicity and Carcinogenicity : BPDE, when combined with arsenite (As(iii)), has been shown to synergistically cause genotoxicity, potentially leading to carcinogenesis. This is due to BPDE inhibiting arsenic methylation, resulting in cellular As(iii) enrichment and subsequent DNA damage (Li, He, Chen, & Hu, 2019).

  • DNA Binding Characteristics : Research has demonstrated that BPDE binds covalently to DNA, with this binding being distinctly nonrandom. For example, in the chicken adult beta-globin gene, BPDE binding is concentrated in a sequence believed to contain important transcriptional control sequences (Boles & Hogan, 1984).

  • Cancer Risk Assessment : BPDE's role in renal cell carcinoma has been studied. BPDE induces chromosome 3p deletions, which are associated with susceptibility to other smoking-associated cancers. The study suggests that BPDE sensitivity in chromosome 3p may reflect the genetic susceptibility of an individual to renal cell carcinoma (Zhu, Horikawa, Yang, Wood, Habuchi, & Wu, 2008).

  • Point Mutational Spectra Analysis : BPDE has been used in studies to analyze point mutational spectra in human cells. It has been observed that BPDE induces predominantly G to T transversions within target sequences, suggesting its mutagenic potential (Keohavong & Thilly, 1992).

  • Breast Cancer Biogenesis : BPDE's activation of DDX3 in human breast epithelial cells promotes growth, proliferation, and neoplastic transformation of these cells. This indicates the potential oncogenic role of BPDE in breast cancer biogenesis (Botlagunta et al., 2008).

  • Detection Techniques : Techniques such as a photochemical method for mapping BPDE-binding sites within cloned gene sequences have been developed, allowing a better understanding of how BPDE interacts with DNA (Macleod & Lew, 1988).

  • Biodegradable Polymers and Biomedical Applications : BPDE has been studied in the context of biodegradable polymers (BPs), which are used in various biomedical applications like drug delivery and tissue engineering. This research focuses on the synthesis, properties, and applicability of BPs (Shah & Vasava, 2019).

Safety And Hazards

Bpde-III is a known human carcinogen . The health hazards of these chemicals have attracted scrutiny, especially in domestic settings . Human health effects from Bpde-III at low environmental exposures are unknown .

properties

IUPAC Name

(3S,4R,5R)-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-17-16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19?,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHKPYXMVVSHGS-JWQSRSOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C6C5O6)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]6C5O6)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpde-III

CAS RN

66212-61-1
Record name Bpde-III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066212611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
GA Islam, T Greibrokk, RG Harvey, S Øvrebø - Chemico-biological …, 1999 - Elsevier
… X 2 were found after acid hydrolysis of syn-BPDE-III and anti-BPDE-III in acid and in hydrolysates from BSA treated in vitro with syn-BPDE-III and anti-BPDE-III. The ratio X 1 /X 2 was …
Number of citations: 27 www.sciencedirect.com
MC MacLeod, G Adair, A Daylong, L Lew… - Mutation Research …, 1991 - Elsevier
… Since we have found no difference in the rate of removal of BPDE-I and BPDE-III adducts, these data suggest that BPDE-III adducts are inherently less mutagenic but more cytotoxic …
Number of citations: 8 www.sciencedirect.com
MC MacLeod, FE Evans, J Lay, P Chiarelli… - Biochemistry, 1994 - ACS Publications
… In the present work three major BPDE-III adducts have been prepared from treated DNA and identified by chemical and spectroscopic means. Interestingly, the major adduct formed by …
Number of citations: 17 pubs.acs.org
MS Tang, JR Pierce, RP Doisy, ME Nazimiec… - Biochemistry, 1992 - ACS Publications
… Since BPDE-III is less reactive than BPDE-I, BPDE-III modification reactions were carried out for longer periods of time. For transfection experiments, modification proceeded for 40 h. To …
Number of citations: 86 pubs.acs.org
C Sagredo, R Olsen, T Greibrokk… - Chemical research in …, 2006 - ACS Publications
… ]pyrene, syn-BPDE III, and anti-BPDE III with the epoxide groups … The importance of the BPDE III diol epoxides in the BP … -free rats was the acetylcysteine conjugate of BPDE III ( 14). The …
Number of citations: 6 pubs.acs.org
M Schiltz, XX Cui, YP Lu, H Yagi, DM Jerina… - …, 1999 - academic.oup.com
Earlier studies have shown that the profile of mutations induced by (+)-7 R ,8 S -dihydroxy-9 S ,10 R -epoxy-7,8,9,10-tetrahydrobenzo[ a ]pyrene [(+)-BPDE] at the hypoxanthine (guanine…
Number of citations: 44 academic.oup.com
SJC Wei, RL Chang, E Hennig, XX Cui… - …, 1994 - academic.oup.com
Earlier studies from our laboratories characterized the mutation profile of the optically active (+)-7R,8S-dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene [(+)-BPDE—the …
Number of citations: 93 academic.oup.com
MC MacLeod, M Tang - Cancer research, 1985 - AACR
… Fluorescencequenching measurements support the idea that BPDE-III adducts remain intercalated (17). We have mea sured fluorescence excitation spectra of supercoiled DNA con …
Number of citations: 55 aacrjournals.org
G Huang, H Guo, T Wu - Toxicology letters, 2012 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs), the main components of coke oven emissions, can induce activation of cytochrome P450 (CYP) enzymes, which metabolize PAHs and result …
Number of citations: 10 www.sciencedirect.com
HV Motwani, E Westberg, M Törnqvist - Scientific reports, 2016 - nature.com
Carcinogenicity of benzo[a]pyrene {B[a]P, a polycyclic aromatic hydrocarbon (PAH)} involves DNA-modification by B[a]P diol epoxide (BPDE) metabolites. Adducts to serum albumin (SA…
Number of citations: 12 www.nature.com

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